molecular formula C17H14F3N5O3S2 B12630279 C17H14F3N5O3S2

C17H14F3N5O3S2

Cat. No.: B12630279
M. Wt: 457.5 g/mol
InChI Key: RGVMAEPCQLWWEY-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H14F3N5O3S2 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl, sulfonamide, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H14F3N5O3S2 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the aromatic core: This step involves the construction of the aromatic ring system through reactions such as Friedel-Crafts acylation or Suzuki coupling.

    Introduction of trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Sulfonamide formation: The sulfonamide group is typically introduced through the reaction of an amine with a sulfonyl chloride in the presence of a base like triethylamine.

    Final assembly: The final step involves coupling the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

C17H14F3N5O3S2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

C17H14F3N5O3S2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of C17H14F3N5O3S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

C17H14F3N5O3S2: can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:

    C17H14F3N5O3S: Differing by the presence of one less sulfur atom.

    C17H14F3N5O2S2: Differing by the presence of one less oxygen atom.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C17H14F3N5O3S2

Molecular Weight

457.5 g/mol

IUPAC Name

2-[2-[(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H14F3N5O3S2/c1-9-15(28)23-16-25(24-9)12(6-30-16)22-14(27)8-29-7-13(26)21-11-4-2-3-10(5-11)17(18,19)20/h2-6H,7-8H2,1H3,(H,21,26)(H,22,27)

InChI Key

RGVMAEPCQLWWEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)NC(=O)CSCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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